

comparative study of corrosion inhibition efficiency with other Schiff bases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzylidene-4-methylaniline

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A Comparative Analysis of Schiff Base Corrosion Inhibitors

In the ongoing effort to mitigate the costly and detrimental effects of metallic corrosion, Schiff bases have emerged as a highly effective and environmentally conscious class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π -electrons in their molecular structures, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition efficiency of several recently developed Schiff bases, supported by experimental data and detailed methodologies.

Performance Comparison of Schiff Base Inhibitors

The inhibition efficiency of various Schiff bases against the corrosion of mild steel in acidic media is summarized below. The data highlights the performance of these compounds under specific experimental conditions.

Schiff Base Inhibitor	Optimal Concentration	Corrosive Medium	Temperature (K)	Inhibition Efficiency (%)	Reference
MPAH ((E)-2-(4-(2-(methyl(pyridin-2-yl)amino)ethyl)benzylidene)hydrazine-1-carboxamide)	5×10^{-3} M	1.0 M HCl	303	97	[1]
MTIO (3-((5-mercaptopenta-1,3,4-thiadiazol-2-yl)imino)indolin-2-one)	0.5 mM	HCl	303	96.9	[2]
Co(II)-L Complex	Not Specified	HCl	Not Specified	96.60	[3] [4]
Cr(III)-L Complex	Not Specified	HCl	Not Specified	95.45	[3] [4]
OHMHI	0.5 mM	Acidic Media	303	96.1	[5]
AMB	10 mM	HCl	Not Specified	96.01	[6] [7]
Schiff-CS@Cu	100 mg/L	3.5% NaCl/1M HCl	Not Specified	93.56	
AIP	10 mM	HCl	Not Specified	93.15	[6] [7]
HEMAP (4-((4-((2-hydroxyethyl)(methyl)amino)benzylidene)	100 ppm	HCl	298	Not Specified, but noted as effective	[8]

e)
amino)-1,5-
dimethyl-2-
phenyl-1,2-
dihydro-3H-
pyrazol-3-
one)

AlmP	10 mM	HCl	Not Specified	77.03	[6] [7]
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Experimental Protocols

The evaluation of corrosion inhibition efficiency of Schiff bases typically involves a combination of gravimetric and electrochemical techniques.

Weight Loss Measurements

This is a conventional method to determine the corrosion rate.

- **Specimen Preparation:** Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried.[\[1\]](#)
- **Test Procedure:** The pre-weighed specimens are immersed in the corrosive solution (e.g., 1M HCl) with and without the Schiff base inhibitor for a specified period.[\[9\]](#)
- **Corrosion Rate Calculation:** After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Electrochemical Measurements

These techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode cell is used, consisting of a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (saturated calomel electrode - SCE).[\[10\]](#)[\[11\]](#)

- **Potentiodynamic Polarization (PDP):** This method involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves are recorded

in a potential range relative to the corrosion potential (E_{corr}) at a slow scan rate (e.g., 1 mV/s).^[1] The data is used to determine the corrosion current density (i_{corr}), which is indicative of the corrosion rate. Many of the studied Schiff bases act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions.^{[3][4][12][13][14]}

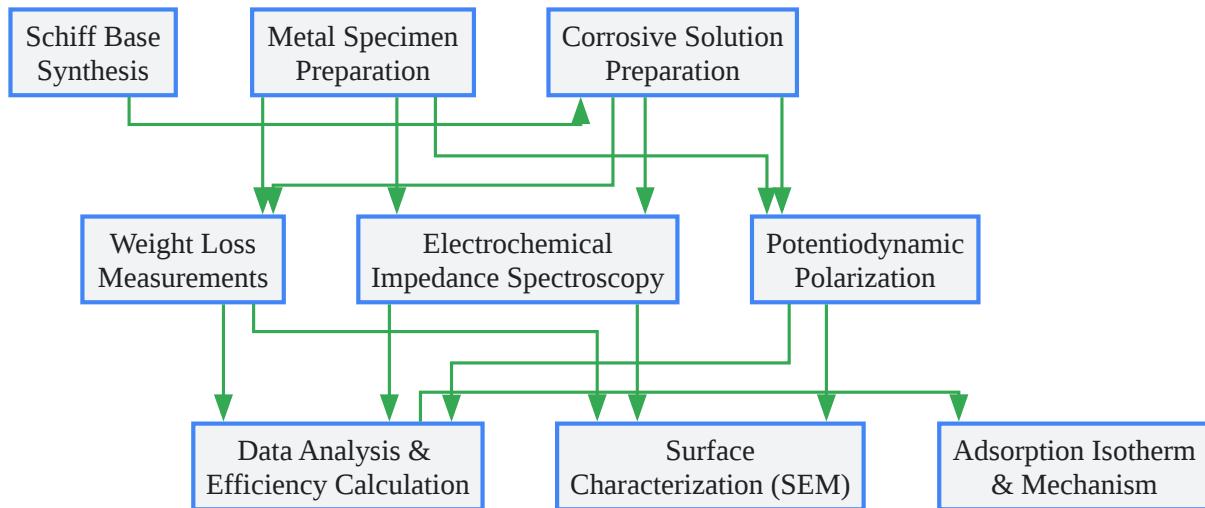
- Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the corrosion potential over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude sinusoidal voltage (e.g., 10 mV).^[1] The resulting impedance data is often analyzed by fitting to an equivalent electrical circuit to determine parameters like charge transfer resistance (R_{ct}). An increase in R_{ct} in the presence of the inhibitor signifies a decrease in the corrosion rate. The corrosion process is often controlled by a charge transfer process.^[13]

Adsorption and Inhibition Mechanism

The protective action of Schiff base inhibitors is attributed to their adsorption on the metal surface, forming a barrier that isolates the metal from the corrosive environment.^[5] The adsorption process is influenced by the molecular structure of the Schiff base, the nature of the metal surface, and the corrosive medium.^[8] The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.^{[2][12]}

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the corrosion inhibition efficiency of Schiff bases.



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Caption: Workflow for Corrosion Inhibition Study.

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- To cite this document: BenchChem. [comparative study of corrosion inhibition efficiency with other Schiff bases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2402642#comparative-study-of-corrosion-inhibition-efficiency-with-other-schiff-bases>]

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